Product packaging for 1-Hydroxy-7,8-epoxy-vitamin D3(Cat. No.:)

1-Hydroxy-7,8-epoxy-vitamin D3

Cat. No.: B13427237
M. Wt: 416.6 g/mol
InChI Key: WWTNWZNWWAXQTJ-GSKAFWDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-7,8-epoxy-vitamin D3, identified chemically as (1R,3S,Z)-5-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexane-1,3-diol , is a high-purity chemical reference standard vital for pharmaceutical analysis. With the molecular formula C27H44O3 and a molecular weight of 416.6 g/mol , this compound is supplied with comprehensive characterization data compliant with regulatory guidelines. Its primary research application is in the analytical method development, validation, and Quality Control (QC) processes for the drug substance Alfacalcidol . It serves as a critical impurity standard, specifically Alfacalcidol Impurity 5, which is essential for Abbreviated New Drug Application (ANDA) submissions and during the commercial production of pharmaceuticals to ensure product safety and efficacy . The study of such oxidation products is a key focus in pharmaceutical research to understand and control degradation pathways . This product is intended for use as an analytical standard and for research and development of drugs . As with all our fine chemicals, this product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O3 B13427237 1-Hydroxy-7,8-epoxy-vitamin D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-25,28-29H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,23+,24-,25-,26-,27-/m1/s1

InChI Key

WWTNWZNWWAXQTJ-GSKAFWDHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](C[C@@H](C4=C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

Advanced Chemical Synthesis Methodologies for 1 Hydroxy 7,8 Epoxy Vitamin D3

Retrosynthetic Analysis of the 1-Hydroxy-7,8-epoxy-vitamin D3 Core Structure

A convergent synthetic strategy is generally the most efficient approach for constructing complex vitamin D analogues. plos.orgresearchgate.net This involves the separate synthesis of the A-ring and the C,D-ring/side chain fragments, which are then coupled together in the final stages of the synthesis.

The primary retrosynthetic disconnection for the this compound skeleton is typically made at the C6-C7 single bond. This bond is formed synthetically via olefination reactions, most commonly the Wittig-Horner reaction. This disconnection strategy yields two main fragments: an A-ring synthon and a C,D-ring synthon.

A-Ring Fragment : This fragment must contain the C-1 hydroxyl group with the correct (α) stereochemistry and a functional group suitable for the coupling reaction, such as a phosphine oxide or a sulfone.

C,D-Ring Fragment : This fragment contains the fused ring system, the cholesterol side chain, and the crucial 7,8-epoxy moiety. It is synthetically advantageous to introduce the epoxide onto this fragment prior to coupling with the A-ring to avoid undesired reactions with the A-ring's diene system. The C,D-ring fragment would typically possess a ketone or aldehyde at the C-8 position (or an equivalent thereof) to facilitate the coupling reaction.

This convergent approach allows for the independent and stereocontrolled construction of each complex segment before their unification to form the complete vitamin D triene system. nih.gov

The successful synthesis of the target molecule relies on the preparation of key precursors from readily available starting materials.

A-Ring Precursors : The synthesis of chiral A-ring synthons often begins from compounds in the chiral pool. (S)-carvone is a common and versatile starting material for constructing the A-ring, allowing for the stereoselective installation of hydroxyl groups at C-1 and C-3. plos.orgresearchmap.jp Alternatively, carbohydrates like D-xylose or D-glucose can be utilized to build the A-ring framework. ubc.cadatapdf.com

C,D-Ring Precursors : The C,D-ring fragment is frequently derived from the degradation of abundant natural steroids. The Inhoffen-Lythgoe diol, which is accessible from the ozonolysis of vitamin D2, is a widely used building block for the C,D-ring and side chain. nih.govnih.gov This precursor contains the necessary stereochemistry of the C,D-ring system.

The following table summarizes the key synthetic fragments and their common starting materials.

Table 1: Key Synthetic Fragments and Common Precursors

Synthetic Fragment Key Functional Groups Common Starting Material(s)
A-Ring Synthon 1α-hydroxyl, 3β-hydroxyl, C6-coupling moiety (e.g., phosphine oxide) (S)-Carvone, D-glucose, D-xylose
C,D-Ring Synthon 7,8-epoxide, C8-carbonyl (for coupling), intact side chain Inhoffen-Lythgoe diol, Vitamin D2, 7-Dehydrocholesterol (B119134)

Stereocontrolled Construction of the A-Ring System with 1-Hydroxyl and 7,8-Epoxy Moieties

The stereochemical integrity of the final molecule is dictated by the precise control of stereocenters during the synthesis of the individual fragments. The construction of the A-ring with its 1α-hydroxyl group and the diastereoselective epoxidation of the C,D-ring are critical phases of the synthesis.

Introducing the 1α-hydroxyl group is a pivotal step in the synthesis of biologically active vitamin D analogues. Several methodologies have been developed to achieve this transformation with high stereoselectivity.

One effective method involves the direct allylic oxidation of a 3,5-cyclovitamin D intermediate. nih.govpnas.org In this approach, the vitamin D compound is first converted to its 3,5-cyclo derivative. Subsequent oxidation with selenium dioxide (SeO₂) selectively introduces the hydroxyl group at the C-1α position. Acid-catalyzed solvolysis then regenerates the triene system to yield the 1α-hydroxylated product. nih.gov

Alternatively, a de novo synthesis of the A-ring from a chiral starting material allows for the incorporation of the 1α-hydroxyl group from the outset. Syntheses starting from carbohydrates can be designed to place oxygen functionality at the correct position and stereochemistry early in the sequence. datapdf.com

Table 2: Comparison of 1α-Hydroxylation Methods

Method Key Reagent(s) Substrate Typical Yields Reference(s)
Allylic Oxidation Selenium dioxide (SeO₂) 3,5-Cyclovitamin D intermediate 10-15% nih.govpnas.org
De Novo Synthesis Various (chiral pool approach) Carbohydrates (e.g., D-glucose) or (S)-Carvone Variable (multi-step) researchmap.jpdatapdf.com

The introduction of the epoxide at the 7,8-position of the C,D-ring fragment must be highly stereoselective. The facial selectivity of the epoxidation is directed by the existing stereocenters of the steroid nucleus. The reaction is typically performed on a precursor that contains the 5,7-diene system, which is the progenitor of the vitamin D triene system.

The epoxidation of the 7,8-double bond can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The stereochemical outcome is influenced by steric hindrance, with the reagent typically attacking from the less hindered α-face of the steroid. The synthesis of a related 7,8-epoxidized metabolite has been reported where regio- and stereoselective 7,8-epoxidation was a key step. lipidbank.jp

Organocatalytic methods have also been developed for the diastereoselective epoxidation of related systems, such as carvone, which can provide high levels of stereocontrol. mdpi.comresearchgate.net While applied to A-ring precursors, these principles of catalyst-controlled facial selectivity could potentially be adapted for the C,D-ring system.

The functional groups on the A-ring synthon, particularly the 1α- and 3β-hydroxyl groups, must be appropriately protected to ensure the success of subsequent reactions, most notably the crucial coupling step with the C,D-ring fragment. The choice of protecting groups is critical as they must be stable to the conditions of the coupling reaction (e.g., strongly basic conditions for a Wittig-Horner reaction) yet be removable at the end of the synthesis without degrading the sensitive triene system of the final product.

Commonly used protecting groups for the hydroxyl functions include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES). The steric bulk and electronic properties of these groups can influence the efficiency of the coupling reaction. Furthermore, modifications to the A-ring structure can impact the conformation of the A-ring and the reactivity of the coupling moiety, requiring careful optimization of reaction conditions. rsc.orgresearchgate.net

Synthesis of CD-Ring and Side-Chain Fragments Relevant to Epoxy-Vitamin D Derivatives

A convergent synthesis is the most common strategy, wherein the A-ring and the CD-ring/side-chain moieties are constructed separately before being coupled. symeres.com The synthesis of the CD-hydrindane core is a critical undertaking, often starting from readily available chiral precursors to establish the correct stereochemistry. nih.gov

The construction of the bicyclic CD-ring system often begins with commercially available steroid precursors or through de novo synthesis. A common starting material is the Inhoffen-Lythgoe diol, which is derived from the ozonolysis of vitamin D2. birmingham.ac.uk This precursor contains the core hydrindane skeleton with the correct stereochemistry.

Alternative strategies for de novo synthesis of the CD-ring system have been developed to allow for greater flexibility in introducing modifications. One such powerful method is the Pauson-Khand reaction, which involves the cobalt-catalyzed coupling of an alkene and an alkyne to form a cyclopentenone. endotherm-lsm.com This approach allows for the construction of the D-ring onto a pre-existing C-ring precursor. Intramolecular Diels-Alder reactions have also been employed to form the fused ring system with a high degree of stereocontrol. researchgate.net

A key modification required for the synthesis of the target epoxy-vitamin D derivative is the introduction of a precursor to the 7,8-epoxide. A plausible strategy involves the stereoselective dihydroxylation of the C7-C8 double bond in a suitable CD-ring intermediate. For instance, permanganate oxidation of vitamin D3 is known to produce the corresponding 7,8-diol. researchgate.net This diol can then serve as a direct precursor to the desired epoxide in a later step.

Table 1: Comparison of CD-Ring Synthesis Strategies

Strategy Key Reaction Starting Materials Advantages Disadvantages
Degradation Ozonolysis Vitamin D2/D3 Readily available starting material, established stereochemistry. birmingham.ac.uk Limited scope for modification of the core skeleton.
Pauson-Khand [2+2+1] Cycloaddition Acyclic enynes High flexibility for isotopic labeling and structural modification. endotherm-lsm.com Requires organometallic reagents and specialized conditions.

| Diels-Alder | [4+2] Cycloaddition | Dienynes, Trienylsulfones | High degree of stereocontrol in ring formation. researchgate.net | Can be lengthy and may produce incorrect stereoisomers. researchgate.net |

The classic vitamin D3 side chain is typically introduced onto the pre-formed CD-ring skeleton. A common method involves the Wittig reaction or Horner-Wadsworth-Emmons olefination to couple a phosphonium salt or phosphonate ester corresponding to the side chain with a C-17 ketone on the D-ring. nih.gov

Alternatively, nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) representing the side chain to a C-17 aldehyde or ketone is frequently employed. For more complex side chains, cross-coupling reactions such as Suzuki or Negishi couplings can be utilized to attach the side chain to a suitably functionalized D-ring. endotherm-lsm.com The Julia-Lythgoe olefination has also been successfully applied to attach the vitamin D side chain to a CD-ring fragment linked to a solid support, demonstrating the versatility of this method. documentsdelivered.com

Convergent Synthesis Approaches for Assembling the this compound Skeleton

The cornerstone of modern vitamin D synthesis is the convergent coupling of the A-ring and CD-ring fragments. symeres.com This strategy allows for the independent and efficient synthesis of each complex segment before their union in the final stages of the synthesis.

The modified Julia olefination, particularly the Julia-Kocienski variant, is a powerful and widely used method for forming the C5-C6 and C7-C8 double bonds to construct the vitamin D triene system. nih.govnih.gov In a typical sequence for a related analog, the anion of an A-ring sulfone is reacted with a CD-ring ketone. nih.gov

For the synthesis of this compound, this approach would require significant modification. The CD-ring fragment would not be a simple ketone but would need to carry the 7,8-diol precursor, appropriately protected. The Julia-Kocienski olefination would be used to form the C5-C6 double bond, coupling the A-ring synthon with the C7-functionalized CD-ring. The subsequent steps would involve the formation of the epoxide from the diol precursor after the main carbon skeleton is assembled. The high E-selectivity of the Julia-Kocienski olefination is a key advantage in establishing the correct geometry of the triene system precursor. nih.gov

Besides the Julia olefination, the Horner-Wadsworth-Emmons (HWE) reaction is another prominent method for coupling the two main fragments. This reaction typically involves the coupling of an A-ring phosphine oxide with a CD-ring ketone to generate the triene system. nih.goviiarjournals.org

Palladium-catalyzed cross-coupling reactions have also emerged as highly efficient methods for this key transformation. The Suzuki-Miyaura coupling, for instance, has been successfully employed by reacting an A-ring vinyl bromide with a CD-ring boronate ester. researchgate.netacs.org This method offers mild reaction conditions and excellent functional group tolerance. Other palladium-catalyzed reactions, such as Sonogashira and Negishi couplings, provide additional tools for the convergent assembly of the vitamin D skeleton. endotherm-lsm.complos.org These cross-coupling strategies would be adaptable for the synthesis of the target molecule, provided the 7,8-diol precursor on the CD-ring fragment is compatible with the reaction conditions.

Table 2: Key Convergent Coupling Reactions in Vitamin D Synthesis

Reaction A-Ring Fragment CD-Ring Fragment Key Reagent/Catalyst
Julia-Kocienski Olefination Ketone Heteroaryl Sulfone Strong base (e.g., KHMDS)
Horner-Wadsworth-Emmons Phosphine Oxide Ketone Strong base (e.g., n-BuLi)
Suzuki-Miyaura Coupling Vinyl Halide/Triflate Alkenylboronate Palladium catalyst (e.g., PdCl2(dppf))

| Trost-Tsuji Reaction | 1,3-Diol Enyne | Vinyl Bromide | Palladium catalyst |

Protecting Group Strategies and Stereochemical Control in Multi-Step Synthesis

The synthesis of a complex molecule like this compound necessitates a robust protecting group strategy to mask reactive functional groups until the appropriate stage. The hydroxyl groups at C1, C3, and C25 are typically protected as silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers, due to their stability under a range of reaction conditions and their selective removal using fluoride reagents like tetrabutylammonium fluoride (TBAF). nih.gov

Stereochemical control is paramount throughout the synthesis. The stereocenters in the CD-ring and side chain are often established by starting with chiral materials like vitamin D2 or employing asymmetric reactions. birmingham.ac.uk The stereochemistry of the 1α-hydroxyl group on the A-ring is critical for biological activity and is typically introduced using chiral synthons derived from materials like (R)-carvone or through asymmetric synthesis.

For the target molecule, controlling the stereochemistry of the 7,8-epoxide is a crucial final step. If the epoxide is formed from a 7,8-diol precursor, the stereochemistry of the diol will dictate that of the epoxide. A syn-dihydroxylation of a C7-C8 double bond would lead to a cis-diol, which could then be converted to the epoxide. For example, conversion of the diol to a cyclic sulfate followed by nucleophilic opening would yield the epoxide with defined stereochemistry. The sensitive nature of the final triene system and the epoxide requires that the final deprotection steps be conducted under very mild conditions. iiarjournals.org

Optimization of Reaction Conditions and Yields in Complex Secosteroid Synthesis

The synthesis of complex secosteroids, such as this compound, is a multifaceted process where the optimization of reaction conditions is paramount to achieving viable yields and purity. The inherent complexity and sensitivity of the secosteroid framework, characterized by a broken steroid ring, demand precise control over various reaction parameters. Key strategies in optimizing these syntheses revolve around photochemical and thermal isomerization steps, as well as the efficiency of coupling reactions in convergent synthesis pathways.

A foundational step in many vitamin D analogue syntheses is the photochemical conversion of a 7-dehydrocholesterol precursor. nih.gov This process involves a UV-induced electrocyclic ring opening to form pre-vitamin D, which then undergoes a thermal nih.goviiarjournals.org sigmatropic hydrogen shift to yield the vitamin D triene system. nih.gov The efficiency of this entire sequence is highly dependent on conditions such as irradiation wavelength, temperature, reaction time, and solvent.

Photochemical and Thermal Conversion Optimization:

Research into the synthesis of vitamin D3 provides a valuable model for understanding the optimization of these critical steps. The primary goal is to maximize the conversion of the precursor while minimizing the formation of unwanted by-products like lumisterol and tachysterol. nih.gov

Irradiation Wavelength: The choice of UV wavelength is critical. Studies have shown that UVB irradiation, particularly around 312 nm, is more efficient for the conversion of 7-dehydrocholesterol to pre-vitamin D3 compared to UVC light (254 nm). nih.gov

Temperature and Time: Temperature plays a dual role. While the initial photochemical conversion is less dependent on high temperatures, the subsequent thermal isomerization of pre-vitamin D3 to vitamin D3 is accelerated by heat. However, elevated temperatures can also lead to the degradation of reactants and products. nih.gov Therefore, a carefully controlled temperature profile is necessary. Recent advancements using microflow high-pressure/high-temperature (photo-high-p,T) setups have allowed for significant process intensification. nih.gov By operating at temperatures near 200°C for very short residence times (less than 1 minute), a 42% conversion of 7-dehydrocholesterol can be achieved, yielding 17% vitamin D3. nih.gov This approach enhances productivity by up to two orders of magnitude compared to traditional batch methods. nih.gov

Process Splitting: An effective strategy to improve yield is to separate the photochemical and thermal stages. An initial irradiation phase at a lower temperature maximizes the formation of the pre-vitamin D intermediate. This is followed by a subsequent heating phase, in the absence of UV light, to facilitate the isomerization to the final vitamin D structure. This two-step approach prevents the photo-degradation of the desired product. nih.gov

The following tables present data from optimization studies on the synthesis of Vitamin D3, illustrating the impact of key reaction parameters.

Table 1: Effect of Irradiation Time and Temperature on Vitamin D3 Yield

Irradiation Time (min)Temperature (°C)Vitamin D3 Yield (%)7-Dehydrocholesterol Conversion (%)
1~2001742
15Ambient28 (for 1,25-(OH)2-VD3)Not specified
6070Optimized Yield (value not specified)Not specified

This table is generated based on data from studies on Vitamin D3 and its analogues to illustrate optimization principles applicable to complex secosteroid synthesis. nih.govnih.gov

Table 2: Influence of Reactant Concentration in Microflow Synthesis

7-Dehydrocholesterol Concentration (M)Conversion (%)Yield of Vitamin D3 (%)Selectivity (%)
0.05421740
0.11421740
0.22421740

This table demonstrates the robustness of the microflow process, where conversion and yield remain high even at concentrations near the solubility limit of the starting material. nih.gov

Optimization in Convergent Synthesis:

Factors influencing the yield and stereoselectivity of the Wittig-Horner coupling include the choice of base, solvent, and temperature. For instance, in the synthesis of an epoxy-containing polyunsaturated fatty acid, it was found that preparing the ylide intermediate using potassium hexamethyldisilazide in THF at a very low temperature (−100 °C) was essential. Attempting the reaction at warmer temperatures resulted in significantly lower or no yield of the desired coupled product. mdpi.com This highlights the sensitivity of such coupling reactions and the need for meticulous optimization of conditions to favor the desired stereochemical outcome and maximize yield, a principle directly applicable to the synthesis of this compound. mdpi.com

High Resolution Analytical Characterization of 1 Hydroxy 7,8 Epoxy Vitamin D3

Chromatographic Separation and Purity Assessment Techniques

The accurate analysis of vitamin D analogs is crucial for understanding their metabolic pathways and potential biological activities. The compound 1-Hydroxy-7,8-epoxy-vitamin D3, a specific derivative of vitamin D3, requires high-resolution analytical techniques for its separation and characterization. Chromatographic methods are central to achieving the necessary purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D and its metabolites. who.int The development of a robust HPLC method for this compound necessitates careful optimization of several parameters to achieve adequate separation from other related compounds.

The choice of stationary phase is critical in HPLC and is dictated by the polarity of the analyte. Vitamin D and its derivatives are characteristically non-polar, making reversed-phase chromatography the most common approach. amegroups.orgresearchgate.net

Reversed-Phase HPLC : For compounds like this compound, which are relatively non-polar, reversed-phase columns are standard. amegroups.org The most frequently utilized stationary phase is octadecyl carbon chain (C18)-bonded silica (B1680970). amegroups.org However, other stationary phases can offer different selectivities. For instance, pentafluorophenyl (PFP) phases have demonstrated superior selectivity for closely related vitamin D analogs. sigmaaldrich.com Cyano-based columns have also been employed for the separation of vitamin D forms. sigmaaldrich.com The epoxy group and the additional hydroxyl group in this compound introduce some polarity, which might influence its retention behavior compared to the parent vitamin D3.

Normal-Phase HPLC : While less common for vitamin D analysis, normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can also be utilized. nih.govresearchgate.net This mode of separation can be particularly useful for resolving isomers. For instance, a normal-phase silica column has been used for the analysis of vitamin D3 in pharmaceutical tablets. nih.govresearchgate.net

Table 1: Comparison of Stationary Phases for Vitamin D Metabolite Analysis

Stationary PhaseSeparation ModeTypical AnalytesAdvantages
C18 (Octadecyl)Reversed-PhaseVitamin D2, D3, and their hydroxylated metabolitesRobust, widely available, excellent for hydrophobic compounds. amegroups.orgnih.govmdpi.comoatext.com
PFP (Pentafluorophenyl)Reversed-PhaseIsomeric vitamin D metabolites (e.g., 3-epi-25-OH D3)Offers unique selectivity for closely related structures. sigmaaldrich.com
CyanoReversed-Phase25-OH and 3-epi forms of vitamin DEffective for separating specific isomers. sigmaaldrich.com
SilicaNormal-PhaseVitamin D3 and related compoundsUseful for isomer separation and as an alternative to reversed-phase. nih.govresearchgate.net

The composition of the mobile phase is a key factor in achieving successful chromatographic separation. amegroups.org For the analysis of vitamin D and its metabolites, a mixture of an aqueous and an organic mobile phase is typically used in reversed-phase HPLC. amegroups.org

Isocratic Elution : This method uses a constant mobile phase composition throughout the analysis. It is simpler and can be effective for separating a limited number of compounds with similar retention behaviors. For example, an isocratic mobile phase consisting of methanol (B129727), acetonitrile (B52724), and water has been used for the analysis of 25-hydroxyvitamin D2 and D3. oatext.com

Gradient Elution : This technique involves changing the composition of the mobile phase during the run. It is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities. A gradient elution allows for the separation of both less retained and more retained components in a single run. For instance, a gradient of methanol in water has been used to detect vitamin D hydroxymetabolites. nih.gov An elution profile starting with a lower percentage of the organic solvent and gradually increasing it can effectively separate various vitamin D derivatives. nih.gov

Table 2: Example Isocratic and Gradient Elution Profiles for Vitamin D Analysis

Elution TypeMobile Phase CompositionApplication Example
Isocratic70% Acetonitrile, 25% Methanol, 5% WaterSimultaneous analysis of 25OHD2 and 25OHD3. oatext.com
Isocraticn-hexane/ethyl acetate (B1210297) (85:15 v/v)Estimation of vitamin D3 in tablet form using a normal-phase column. nih.govresearchgate.net
GradientMobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Elution starts at 40% B and increases to 90% B.Separation of vitamin D3 and its major metabolites. nih.gov
GradientMethanol in water (gradient from 85% to 100% methanol)Detection of vitamin D hydroxymetabolites. nih.gov

The detection of vitamin D and its analogs in HPLC is often achieved using UV-Vis spectroscopy, as these compounds possess a characteristic chromophore. interchim.com

UV-Vis Diode Array Detection (DAD) : Vitamin D compounds have a conjugated triene system, which results in a strong UV absorbance. The maximum absorbance (λmax) for vitamin D3 is typically around 265 nm. nih.govacs.org A Diode Array Detector (DAD) is particularly advantageous as it can acquire a full UV spectrum at each point in the chromatogram. interchim.com This provides information about the purity of the detected peak and can help in the identification of the compound. For vitamin D3, characteristic peaks at 213 nm and 264 nm have been noted. acs.org The specific chromophore of this compound would be expected to have a similar UV absorption profile, though the epoxy group might cause a slight shift in the λmax.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher pressures and results in significantly faster analysis times and improved resolution compared to traditional HPLC. amegroups.org This technique is well-suited for the analysis of complex biological samples containing multiple vitamin D metabolites. nih.gov

UHPLC methods often employ similar stationary and mobile phases as HPLC but with shorter run times. For example, a UHPLC method using an EclipsePlus C18 column with a gradient of formic acid in water and acetonitrile was able to separate vitamin D3 and its metabolites in under 2 minutes. nih.gov The enhanced resolution of UHPLC is also beneficial for separating isomeric compounds, which is a common challenge in vitamin D analysis. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is another powerful separation technique, but it is generally less used for the direct analysis of vitamin D and its metabolites due to their low volatility and thermal instability. oup.comresearchgate.net The triene system in vitamin D structures can lead to thermal cyclization at the high temperatures used in GC. oup.com

To overcome these limitations, derivatization is often required to create more volatile and thermally stable compounds. oup.comresearchgate.netnih.gov A common derivatization procedure involves isomerization to the corresponding isotachysterol (B196364) followed by methyl ether derivatization of the alcohol groups. oup.comnih.gov Another approach is trimethylsilyl (B98337) (TMS) derivatization. researchgate.netnih.gov While applicable, these additional steps can add complexity to the analytical workflow.

Advanced Spectrometric Structural Elucidation Methods

The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the molecule's mass, elemental composition, and the specific arrangement of its atoms.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Analysis

Mass spectrometry is a cornerstone in the analysis of vitamin D and its metabolites, offering high sensitivity and specificity. nih.govcdnsciencepub.combioline.org.br For a compound like this compound, both soft ionization techniques and high-resolution mass analyzers are crucial.

To analyze this compound without causing significant degradation of the molecule, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed. oup.com

Electrospray Ionization (ESI): This technique is particularly useful for polar compounds and can generate protonated molecules [M+H]+ with minimal fragmentation. For this compound, ESI would likely produce a prominent ion corresponding to its molecular weight plus a proton. The presence of the hydroxyl group enhances its polarity, making it amenable to ESI. To further enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a common strategy for vitamin D compounds. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and is also widely used for the analysis of vitamin D metabolites. It often results in more in-source fragmentation compared to ESI, which can provide initial structural clues. For instance, the loss of water molecules from the hydroxyl group is a common observation in the APCI spectra of hydroxy steroids. acs.org

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By selecting the precursor ion of this compound and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. While specific experimental data for this exact compound is not widely published, the fragmentation pathways can be predicted based on the known fragmentation of vitamin D analogs and other epoxy steroids. researchgate.net

Key predicted fragmentation pathways would include:

Loss of Water (H₂O): The presence of the 1-hydroxyl group would likely lead to a prominent neutral loss of 18 Da.

Cleavage of the Side Chain: Fragmentation of the aliphatic side chain is a common feature in the MS/MS spectra of vitamin D compounds.

Ring Cleavage: The epoxy group on the A-ring introduces a site of reactivity that can influence the fragmentation pattern, potentially leading to specific ring cleavages that are diagnostic for the 7,8-epoxy structure.

A table of predicted characteristic ions in an MS/MS experiment is presented below.

Predicted Fragment IonDescription
[M+H - H₂O]⁺Loss of the hydroxyl group as water
[M+H - C₈H₁₇]⁺Cleavage of the side chain
Ions from A-ring cleavageSpecific fragments resulting from the opening of the epoxy ring

High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in confirming the identity of this compound. The high mass accuracy helps to distinguish it from other isobaric compounds that may be present in a complex biological sample.

For this compound (Chemical Formula: C₂₇H₄₄O₂), the expected exact mass can be calculated and compared with the measured mass to confirm its elemental composition with a high degree of confidence.

ParameterValue
Chemical FormulaC₂₇H₄₄O₂
Nominal Mass400
Monoisotopic Mass400.33413

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Chemical Structure Determination

While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive determination of the three-dimensional structure of a molecule. researchgate.netacs.org

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals that confirm the presence and stereochemistry of the hydroxyl and epoxy groups.

Predicted ¹H NMR chemical shifts for key protons in this compound are summarized in the table below. These predictions are based on data from related vitamin D analogs. hmdb.canih.govhmdb.canih.gov The presence of the 7,8-epoxy group is expected to cause a downfield shift for the protons at C-6 and C-19, and the protons on the epoxide ring (C-7 and C-8) would have characteristic chemical shifts. The signal for the proton on the carbon bearing the 1-hydroxyl group (C-1) would also be a key diagnostic feature.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityNotes
H-1~4.0-4.2mDownfield due to the adjacent hydroxyl group.
H-3~3.9mChemical shift influenced by the A-ring conformation.
H-6~6.2-6.4dShifted downfield by the adjacent double bond system and epoxy group.
H-7~3.1-3.3dCharacteristic shift for a proton on an epoxide ring.
H-19~5.1-5.3sShifted downfield due to the influence of the epoxy group.
CH₃ (side chain)~0.8-1.0dTypical shifts for methyl groups in the side chain.
CH₃ (C-18)~0.5sCharacteristic singlet for the C-18 methyl group.

The coupling constants observed in the ¹H NMR spectrum would be crucial for determining the relative stereochemistry of the protons, particularly in the A-ring and around the epoxide.

Investigation of the Formation Pathways and Potential Biological Implications of 1 Hydroxy 7,8 Epoxy Vitamin D3

Possible Enzymatic Pathways Leading to Epoxy-Vitamin D3 Derivatives

The formation of vitamin D3 derivatives is predominantly mediated by cytochrome P450 (CYP) enzymes, which are known for their ability to catalyze a wide range of oxidative reactions, including not only hydroxylation but also epoxidation.

The primary enzymes involved in vitamin D bioactivation and catabolism are CYP27A1, CYP27B1, and CYP24A1. Their main physiological role is the sequential hydroxylation of the vitamin D molecule.

CYP27A1 (Sterol 27-hydroxylase): Primarily located in the liver, this mitochondrial enzyme is known for its role in the 25-hydroxylation of vitamin D3 to produce calcifediol (B1668214), the main circulating form of vitamin D.

CYP27B1 (1α-hydroxylase): This renal enzyme is responsible for the critical activation step, converting calcifediol to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form.

CYP24A1 (24-hydroxylase): This enzyme initiates the catabolism of both calcifediol and calcitriol by hydroxylating them at the C-24 position, marking them for degradation.

While these enzymes are specialized for hydroxylation, the fundamental catalytic cycle of P450 enzymes involves a highly reactive iron-oxo species (Compound I) capable of various oxidative reactions. It is chemically plausible that these enzymes could exhibit minor or atypical epoxidase activity, particularly on the electron-rich 5,7-conjugated diene system of the vitamin D scaffold. Some steroidogenic P450 enzymes have been shown to possess epoxidation activity when presented with unsaturated steroid analogues. For instance, human CYP11A1 can catalyze the epoxidation of the ergosterol (B1671047) side chain. Therefore, it is conceivable that under specific physiological conditions or due to genetic variations, enzymes like CYP27B1 could potentially catalyze a 7,8-epoxidation reaction on a 1α-hydroxyvitamin D3 substrate, although this remains a hypothetical activity not documented as a primary metabolic route.

Table 1: Primary and Hypothetical Activities of Key Vitamin D-Metabolizing CYP Enzymes

EnzymePrimary Substrate(s)Primary ReactionHypothetical Reaction on Vitamin D Core
CYP27A1Vitamin D325-hydroxylation7,8-epoxidation
CYP27B125-hydroxyvitamin D31α-hydroxylation7,8-epoxidation
CYP24A125-hydroxyvitamin D3, 1α,25-dihydroxyvitamin D324-hydroxylation7,8-epoxidation

The canonical biotransformation of vitamin D3 involves hydroxylation first at C-25 and then at C-1α. An epoxy derivative could theoretically arise from several points in this pathway.

A hypothetical route to 1-hydroxy-7,8-epoxy-vitamin D3 could involve two primary sequences:

Epoxidation followed by Hydroxylation: Vitamin D3 could first be metabolized by a P450 enzyme (potentially CYP27A1 or another promiscuous CYP) to form 7,8-epoxy-vitamin D3. This intermediate could then serve as a substrate for CYP27B1, which would add a hydroxyl group at the 1α-position.

Hydroxylation followed by Epoxidation: More conventionally, vitamin D3 would first be hydroxylated by CYP27B1 (in extra-renal tissues) or undergo the standard liver-kidney pathway to produce 1α-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3. These active metabolites could then undergo a subsequent epoxidation reaction at the 7,8-position, catalyzed by CYP24A1 or another P450 enzyme as part of a catabolic or modifying process. The existence of a C-3 epimerization pathway suggests that modifications to the A-ring and surrounding structures are part of vitamin D metabolism.

Non-Enzymatic Degradation and Isomerization Processes Yielding Epoxy Structures

Vitamin D3 is notoriously unstable, being sensitive to various environmental factors that can lead to its degradation and the formation of numerous products.

Exposure to ultraviolet (UV) light is essential for the synthesis of vitamin D3 from 7-dehydrocholesterol (B119134) but can also contribute to its degradation. The primary photochemical reactions involve the isomerization of the triene system, leading to the formation of biologically inactive isomers such as previtamin D3, lumisterol, and tachysterol. While direct photochemical epoxidation is not a commonly cited pathway for vitamin D3, UV irradiation can generate reactive oxygen species (ROS) in biological systems. These ROS could subsequently attack the conjugated diene system, potentially leading to the formation of an epoxide ring as a secondary photo-oxidative product.

Vitamin D3 is susceptible to both thermal and oxidative degradation. Heat can promote the isomerization to previtamin D3. More significantly, the conjugated diene system is a prime target for oxidative attack. In environments rich in oxidizing agents or ROS, such as in foods fortified with oils that undergo lipid peroxidation, vitamin D3 can be degraded. The mechanism of lipid peroxidation generates peroxy radicals and other reactive species that can readily react with double bonds to form epoxides. Therefore, the formation of 7,8-epoxy-vitamin D3 and its hydroxylated counterparts is a chemically plausible outcome of oxidative stress, representing a non-enzymatic degradation pathway. Metal ions such as iron and copper can also catalyze oxidative degradation.

Assessment of Molecular Interactions with Key Biological Receptors and Enzymes

The biological activity of vitamin D compounds is primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding affinity of a ligand to the VDR's ligand-binding pocket (LBP) is a critical determinant of its potency.

The natural hormone, 1α,25-dihydroxyvitamin D3, fits snugly within the VDR's LBP, anchored by a network of crucial hydrogen bonds, particularly involving the hydroxyl groups at the 1α and 25 positions. Any structural modification can significantly alter this interaction.

The introduction of a 7,8-epoxy group onto the 1-hydroxy-vitamin D3 scaffold would impose significant structural changes:

Steric Hindrance: The epoxy group adds bulk to the central region of the molecule, which could clash with amino acid residues in the relatively constrained LBP of the VDR.

Altered Polarity: The polar ether linkage of the epoxide would introduce a new potential hydrogen bond acceptor, but its location and the altered shape of the molecule may prevent it from forming favorable interactions within the LBP, possibly disrupting the established network of hydrophobic and hydrophilic contacts.

Table 2: Comparison of Molecular Interactions: 1α,25-(OH)₂D₃ vs. Hypothetical this compound

Feature1α,25-dihydroxyvitamin D3 (Calcitriol)Hypothetical this compound
Key H-Bonding Groups 1α-OH, 25-OH1α-OH, 7,8-epoxide oxygen
Conformation Flexible triene system allows A-ring rotation for optimal fit in LBP.Rigid 7,8-bond restricts conformational freedom, likely leading to a suboptimal shape for the LBP.
Predicted VDR Affinity HighLikely low to moderate, due to steric hindrance and altered conformation.
Predicted Biological Activity Potent VDR agonist.Weak agonist or potential antagonist activity.

Binding Affinity Studies with the Vitamin D Receptor (VDR)

The biological actions of most vitamin D compounds are mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. The affinity of a vitamin D analogue for the VDR is a primary determinant of its potential biological potency.

While direct binding affinity data for this compound is not extensively documented in publicly available research, studies on analogous compounds with epoxy modifications in other parts of the vitamin D skeleton provide valuable insights. For instance, research on 19-nor-vitamin D analogues with an epoxy substituent on the A-ring, such as 2β,3β-epoxy-1α,25-dihydroxy-3-deoxy-19-nor-vitamin D3, has demonstrated a high affinity for the VDR. nih.govsigmaaldrich.com This suggests that the presence of an epoxy moiety is not inherently detrimental to VDR binding and can be accommodated within the receptor's ligand-binding pocket.

The 1α-hydroxyl group is a well-established critical determinant for high-affinity VDR binding and subsequent receptor activation. Therefore, it is highly probable that this compound, possessing this key functional group, would exhibit significant binding to the VDR. The precise affinity would, however, be influenced by the stereochemistry and conformational effects of the 7,8-epoxy group.

CompoundRelative Binding Affinity to VDR (%)Reference Compound
1α,25-dihydroxyvitamin D3 (Calcitriol)100%-
25-hydroxyvitamin D3 (Calcifediol)~1%Calcitriol
2β,3β-epoxy-1α,25-dihydroxy-3-deoxy-19-nor-vitamin D3HighCalcitriol
This compoundPredicted to be significant (data not available)Calcitriol

Modulation of Vitamin D Metabolizing Enzyme Activity (e.g., CYP24A1 inhibition/stimulation)

The primary enzyme responsible for the catabolism of vitamin D metabolites is CYP24A1, a mitochondrial cytochrome P450 enzyme. nih.gov This enzyme hydroxylates 1α,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3, initiating their inactivation and excretion. nih.gov The modulation of CYP24A1 activity is a key strategy in the development of therapeutic vitamin D analogues, as resistance to catabolism can prolong their biological half-life and enhance their potency.

Structural modifications to the vitamin D molecule can significantly impact its susceptibility to CYP24A1-mediated degradation. For example, modifications to the A-ring have been shown to confer resistance to metabolism by CYP24A1. jst.go.jp It is plausible that the introduction of a 7,8-epoxy group could sterically hinder the access of the CYP24A1 enzyme to the side chain, where it typically initiates catabolism. This could lead to a decreased rate of degradation and, consequently, an extended duration of action for this compound compared to the native hormone. However, without direct experimental data, this remains a hypothesis based on structure-activity relationships observed in other analogues.

Exploration of Interactions with Other Nuclear Receptors or Signaling Pathways

The canonical signaling pathway for vitamin D involves the binding of its active form to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). nih.govmdpi.com This VDR-RXR complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting a suite of coactivator or corepressor proteins to modulate gene transcription. elsevierpure.comnih.gov

It is anticipated that this compound would largely follow this established pathway due to the central role of the VDR. The interaction with RXR is a fundamental aspect of VDR signaling, and there is no a priori reason to assume that a 7,8-epoxy modification would abrogate this partnership. nih.gov

However, the possibility of interactions with other nuclear receptors cannot be entirely dismissed. The VDR itself is known to engage in crosstalk with other signaling pathways. The specific conformational changes induced in the VDR by the binding of this compound could potentially alter its affinity for certain co-regulator proteins, which might, in turn, influence its interactions with other cellular signaling cascades. Further research would be necessary to explore any unique interactions or off-target effects of this specific analogue.

Structure-Activity Relationship (SAR) of the 7,8-Epoxy Moiety and 1-Hydroxyl Group in Vitamin D Analogues

The biological activity of vitamin D analogues is intricately linked to their three-dimensional structure. The presence and orientation of functional groups like the 1-hydroxyl and the 7,8-epoxy moiety play a crucial role in molecular recognition and biological response.

Conformational Analysis of the Epoxy-Vitamin D3 Skeleton

The vitamin D molecule is conformationally flexible. The A-ring can exist in two rapidly equilibrating chair conformations, and the orientation of this ring is critical for proper docking into the VDR ligand-binding pocket. mdpi.com The introduction of an epoxy group, a three-membered ring containing an oxygen atom, would be expected to introduce significant conformational constraints.

Influence of Stereochemistry at Epoxy and Hydroxyl Centers on Molecular Recognition

Stereochemistry is of paramount importance in the biological activity of vitamin D and its analogues. nih.gov The axial orientation of the 1α-hydroxyl group is essential for its function as a hydrogen bond donor in the VDR ligand-binding pocket, which is a key interaction for receptor activation. mdpi.com

Comparative Analysis with Known Active and Inactive Vitamin D Metabolites

To contextualize the potential biological activity of this compound, it is useful to compare its structural features with those of well-characterized active and inactive vitamin D metabolites. The active forms of vitamin D, such as 1α,25-dihydroxyvitamin D3, are characterized by the presence of a 1α-hydroxyl group and a side chain that facilitates strong interactions within the VDR.

Inactive metabolites often lack the 1α-hydroxyl group or have been modified in ways that preclude effective VDR binding. For example, catabolic products generated by CYP24A1 are considered inactive.

The presence of the crucial 1α-hydroxyl group in this compound places it in the category of potentially active analogues. The key determinant of its activity profile would be the balance between its VDR binding affinity, influenced by the 7,8-epoxy group's stereochemistry and conformational effects, and its resistance to metabolic inactivation.

CompoundKey Structural FeaturesGeneral Biological Activity
Vitamin D3 (Cholecalciferol)Prohormone, lacks 1α and 25-hydroxyl groupsInactive, requires hydroxylation
25-hydroxyvitamin D3 (Calcifediol)Major circulating form, lacks 1α-hydroxyl groupLow VDR affinity, requires 1α-hydroxylation for full activity
1α,25-dihydroxyvitamin D3 (Calcitriol)Active hormone, possesses 1α and 25-hydroxyl groupsHigh VDR affinity, potent biological activity
Calcitroic AcidSide-chain oxidation productInactive catabolite
This compoundContains 1α-hydroxyl group, 7,8-epoxy moietyPotentially active, dependent on VDR fit and metabolic stability (data not available)

Applications and Future Directions in Research on 1 Hydroxy 7,8 Epoxy Vitamin D3

Utilization as a Reference Standard in Analytical Method Development and Validation

The purity of active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of medications. Reference standards are highly characterized compounds used to confirm the identity, purity, and strength of APIs and their formulations. 1-Hydroxy-7,8-epoxy-vitamin D3 serves as a crucial reference standard in the pharmaceutical analysis of Vitamin D3 and its analogues, such as Alfacalcidol. synzeal.com

During the synthesis and storage of Vitamin D3, various related substances, including isomers, degradation products, and intermediates, can arise as impurities. The presence of these impurities must be monitored and controlled to meet strict regulatory requirements. This compound is used as a specific reference standard in the quality control (QC) process for Vitamin D3 and Alfacalcidol API production. synzeal.com Its availability allows QC laboratories to accurately identify and quantify this specific epoxy-impurity, ensuring that batches of the API meet the predefined purity specifications.

Analytical techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography-mass spectrometry (SFC-MS) are employed for this purpose. nih.govoup.com In these methods, a solution of the this compound reference standard is chromatographed, and its retention time and detector response are used to identify and quantify the impurity in the API samples. ymerdigital.com This ensures the consistency and quality of the final drug product.

The development and validation of robust analytical methods are essential for pharmaceutical quality control. ymerdigital.com this compound plays a key role in the development of stability-indicating and impurity-profiling assays for Vitamin D3. synzeal.comoup.com These methods must be able to separate the active ingredient from all potential impurities and degradation products.

Method development involves testing different chromatographic conditions (e.g., column type, mobile phase composition) to achieve a clear separation between Vitamin D3 and its related substances, including this compound. nih.govcabidigitallibrary.org The availability of this specific impurity as a reference standard is critical for validating the analytical method's specificity—its ability to assess the analyte unequivocally in the presence of other components. nih.gov It is also used to determine the method's limit of detection (LOD) and limit of quantification (LOQ) for this impurity, ensuring the assay is sensitive enough for routine quality control. cabidigitallibrary.org

Table 1: Role of this compound in Analytical Methodologies

Application Area Specific Use Analytical Techniques Purpose
QC of Vitamin D3 API Identification & Quantification of Impurity HPLC, SFC-MS To ensure API batches meet purity specifications. synzeal.comnih.gov
Assay Development Method Specificity Validation HPLC, SFC-MS To confirm the method's ability to separate the API from impurities. nih.gov

| Assay Validation | Determination of LOD & LOQ | HPLC | To establish the sensitivity of the analytical method for the impurity. cabidigitallibrary.org |

Computational Chemistry and Molecular Modeling Studies

Computational techniques provide powerful insights into the behavior of molecules at an atomic level, guiding drug design and mechanistic studies. While direct computational studies on this compound are not extensively published, research on related vitamin D analogues provides a framework for how it can be investigated.

In silico methods are used to predict how a compound will be metabolized by the body, which is crucial for designing new drug candidates with improved stability. mdpi.comsemanticscholar.org The metabolism of vitamin D and its analogues is primarily carried out by cytochrome P450 (CYP) enzymes, such as CYP24A1 and CYP3A4. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.com For a compound like this compound, docking studies can be performed with the three-dimensional structures of CYP enzymes to predict its binding affinity and orientation within the active site. researchgate.net This information helps to predict its metabolic fate—for instance, whether the epoxy group or other parts of the molecule are susceptible to hydroxylation. Such studies can explain differences in metabolic conversion rates among various vitamin D analogues. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the interaction between a ligand and its biological target. nih.govumu.se The primary target for vitamin D compounds is the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. researchgate.netnih.gov

Table 2: Computational Approaches for Studying Vitamin D Analogues

Technique Subject of Study Key Insights
Molecular Docking Ligand-Enzyme Interaction (e.g., with CYP450) Prediction of metabolic stability and conversion pathways. mdpi.comresearchgate.net

| Molecular Dynamics (MD) | Ligand-Receptor Complex (e.g., with VDR) | Elucidation of conformational changes, binding stability, and the molecular basis for agonist vs. antagonist activity. umu.seresearchgate.netacs.org |

Targeted Synthesis of Novel Epoxy-Vitamin D Analogues for Mechanistic Studies

The chemical synthesis of novel vitamin D analogues is a cornerstone of research aimed at understanding the molecule's mechanism of action and developing new therapeutic agents with selective activity. nih.gov Introducing modifications, such as an epoxy group, into the vitamin D structure allows researchers to probe how specific structural features influence biological function.

The synthesis of analogues bearing epoxide functionalities has been a strategy in vitamin D research. For instance, vitamin D3 analogues with a hydroxyalkoxy group have been synthesized from an alpha-epoxide intermediate to investigate their calcium-regulating activity. nih.gov Similarly, the synthesis of 16-oxa-vitamin D3 analogues has involved the stereoselective reduction of an 8α,14α-epoxide as a key step to create new compounds for evaluating VDR-binding affinity. rsc.org

By synthesizing compounds like this compound and related structures, chemists provide molecular tools for biologists and pharmacologists. These targeted analogues can be used in mechanistic studies to:

Investigate the specific interactions between the ligand and the VDR.

Understand the structure-activity relationship (SAR) by correlating chemical modifications with changes in biological potency. nih.gov

Explore how structural changes affect metabolic stability and pathways. mdpi.com

This synthetic approach is crucial for developing next-generation vitamin D analogues with improved therapeutic profiles, such as enhanced anti-proliferative effects with lower calcemic side effects. nih.gov

Advanced Analytical Techniques for Trace-Level Detection in Complex Matrices

The accurate quantification of this compound and other vitamin D metabolites at trace levels within complex biological matrices presents a significant analytical challenge. The inherent low concentrations of these compounds, coupled with their structural similarity and the presence of interfering substances in matrices such as serum, plasma, and tissues, necessitate the use of highly sensitive and specific analytical methodologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its derivatives. nih.gov This technique offers superior specificity and sensitivity compared to traditional immunoassays. For trace-level detection, various strategies are employed to enhance the signal and reduce matrix effects.

One common approach involves chemical derivatization to improve the ionization efficiency and chromatographic behavior of the analytes. nih.gov Derivatizing agents can introduce a readily ionizable moiety into the vitamin D structure, significantly boosting the signal in the mass spectrometer. For instance, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can increase the sensitivity for detecting vitamin D metabolites by several folds. nih.gov

Furthermore, advanced sample preparation techniques are crucial for removing interfering components from the biological matrix. These methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recently, the use of immunoaffinity chromatography to selectively isolate vitamin D compounds. The combination of these cleanup steps with highly efficient chromatographic separation on specialized columns, such as pentafluorophenyl columns, allows for the resolution of closely related isomers, which is critical for accurate quantification. researchgate.net

The table below summarizes some of the advanced analytical techniques applicable to the trace-level detection of vitamin D metabolites, which can be adapted for this compound.

Analytical TechniqueKey FeaturesApplication for Trace-Level Detection
LC-MS/MS High sensitivity and specificity.Gold standard for quantifying vitamin D metabolites in biological fluids. nih.gov
Chemical Derivatization Enhances ionization efficiency and chromatographic properties.Improves detection limits for low-abundance metabolites. nih.gov
Solid-Phase Extraction (SPE) Effective for sample cleanup and concentration.Reduces matrix interference and improves assay performance.
Immunoaffinity Chromatography Highly selective isolation of target analytes.Provides very clean extracts for sensitive analysis.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements for confident identification.Useful for identifying unknown metabolites and distinguishing between isobaric compounds.

Investigation of Unexplored Biological Effects at the Cellular and Molecular Level

While the biological activities of many vitamin D analogs have been extensively studied, the specific cellular and molecular effects of this compound remain largely unexplored. However, research on other epoxy-containing vitamin D analogs provides a foundation for hypothesizing potential areas of investigation.

Vitamin D analogs are known to exert their effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. acs.org The binding of a ligand to the VDR induces conformational changes that lead to the recruitment of co-regulatory proteins and modulation of target gene transcription. researchgate.net These genes are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com

Research on other epoxy-vitamin D3 analogs has demonstrated interesting biological profiles, including potent anti-proliferative and pro-differentiating effects in various cancer cell lines, sometimes with reduced calcemic activity compared to the active form of vitamin D3, 1α,25-dihydroxyvitamin D3. nih.govkisti.re.kr For example, certain epoxy analogs have shown significant inhibitory effects on the proliferation of breast cancer cells. nih.gov

Future research on this compound could focus on elucidating its binding affinity for the VDR and its ability to modulate VDR-mediated gene transcription. Investigating its effects on cell cycle regulation, induction of apoptosis, and cellular differentiation in various cell models, including cancer cells and immune cells, would be of significant interest.

The table below outlines potential areas of research for investigating the unexplored biological effects of this compound.

Research AreaPotential Biological Effects to InvestigateRationale Based on Related Compounds
VDR Binding and Activation Affinity for the Vitamin D Receptor (VDR); ability to induce VDR-mediated gene transcription.The primary mechanism of action for vitamin D analogs involves VDR activation. acs.org
Anti-Proliferative Activity Inhibition of cell growth in cancer cell lines (e.g., breast, prostate, colon).Other epoxy-vitamin D3 analogs have demonstrated potent anti-proliferative effects. nih.gov
Pro-Differentiating Effects Induction of cellular differentiation in cancer cells (e.g., leukemia) and other cell types.Vitamin D compounds are known to promote cellular differentiation. nih.gov
Immunomodulatory Effects Modulation of cytokine production and immune cell function.Vitamin D plays a crucial role in regulating the immune system. nih.gov
Anti-Inflammatory Activity Inhibition of inflammatory pathways and mediator production.Some vitamin D analogs exhibit significant anti-inflammatory properties.

Further studies at the molecular level could explore the impact of the 7,8-epoxy group on the interaction with the VDR ligand-binding pocket and how this modification influences the recruitment of coactivator and corepressor proteins, potentially leading to differential gene expression profiles compared to other vitamin D analogs.

Q & A

Q. What are the primary metabolic pathways and hydroxylation processes involved in the activation of 1-Hydroxy-7,8-epoxy-vitamin D3, and how do experimental conditions influence these pathways?

Methodological Answer: The activation of vitamin D3 derivatives involves sequential hydroxylation steps. Initial 25-hydroxylation occurs in the liver via CYP2R1, followed by renal 1α-hydroxylation by CYP27B1 to form active 1,25-dihydroxyvitamin D3. Experimental conditions such as dosing frequency (bolus vs. daily) and input methods (oral vs. UV-B exposure) significantly influence hydroxylation efficiency. For instance, biphasic kinetics were observed in human studies: rapid conversion at low vitamin D3 concentrations (<50 nmol/L) and slower rates at higher concentrations, suggesting nonlinear enzyme saturation . Analytical methods like LC-MS are critical for tracking these metabolites, with isotopic tracers (e.g., deuterated standards) ensuring precision in kinetic studies .

Q. What methodological considerations are critical for accurately quantifying this compound in biological samples, and how do matrix effects impact analytical accuracy?

Methodological Answer: Accurate quantification requires:

  • Matrix-matched calibration : Use of human serum or plasma to account for lipid interference .
  • Isotope dilution LC-MS/MS : Incorporation of deuterated internal standards (e.g., 3-epi-25-hydroxyvitamin D3-d6) to correct for ionization variability .
  • Validation per FDA guidelines : Precision (CV <15%), recovery (85–115%), and sensitivity (LOQ <1 ng/mL) .
    Matrix effects, particularly from phospholipids in blood, can suppress ionization. Techniques like HybridSPE-Phospholipid depletion mitigate this, improving signal reproducibility .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on the relative efficacy of vitamin D2 versus D3 derivatives, including this compound, in modulating serum 25(OH)D levels?

Methodological Answer: Conflicting efficacy data arise from study design variations:

  • Dose form : Bolus D3 raises 25(OH)D more effectively than D2 (P = 0.0002), but daily supplementation shows parity .
  • Analytical specificity : Cross-reactivity in immunoassays may overestimate D2 metabolites; LC-MS/MS discriminates between D2 and D3 metabolites .
  • Kinetic differences : D3 has a longer half-life due to higher affinity for vitamin D-binding protein (DBP), whereas D2 is catabolized faster via 24-hydroxylation . Meta-analyses should stratify by administration route and assay type to resolve discrepancies .

Q. What experimental models best capture the tissue-specific effects of this compound on calcium homeostasis and parathyroid hormone (PTH) regulation?

Methodological Answer:

  • Rodent models : Vitamin D-deficient rats show dose-dependent suppression of PTH and improved bone microstructure when treated with liprotide-encapsulated D3, mimicking human pharmacokinetics .
  • Transgenic mice : SOD1-G93A models (ALS) reveal dose-response relationships; 50x AI vitamin D3 attenuates functional decline but not disease progression, highlighting tissue-specific thresholds .
  • Ex vivo systems : Human renal proximal tubule cells (HPTCs) express CYP27B1, enabling study of 1α-hydroxylation regulation under hypocalcemic conditions .

Q. How does the stereochemical configuration at the 1α and 3β positions influence the biological activity of this compound analogs in cancer models?

Methodological Answer:

  • Stereoselective synthesis : C2-symmetrical epoxide intermediates enable systematic generation of diastereomers. For example, 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) shows enhanced antiproliferative activity in leukemia cells due to improved VDR binding .
  • Structure-activity relationships (SAR) : Modifications at the 1α position increase transcriptional activity, while 3β-epimerization reduces calcemic effects, as seen in prostate cancer xenografts .

Q. What are the implications of biphasic conversion kinetics observed in vitamin D3 metabolism for dosing regimen design in clinical studies?

Methodological Answer: Biphasic kinetics (exponential at low concentrations, linear at high concentrations) suggest:

  • Nonlinear dosing : Lower daily doses (e.g., 1000 IU) achieve steady-state 25(OH)D faster, whereas megadoses (e.g., 80,000 IU) require longer intervals to avoid saturation .
  • Storage in adipose tissue : High-dose D3 accumulates in fat, leading to prolonged release and delayed 25-hydroxylation. Pharmacokinetic modeling must account for body fat percentage to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.